molecular formula C6H5BrN4 B1445122 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine CAS No. 1250115-39-9

2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine

Cat. No.: B1445122
CAS No.: 1250115-39-9
M. Wt: 213.03 g/mol
InChI Key: GORQWQZKRKREQI-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[4,5-b]pyridine family, known for their potential as therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development .

Biochemical Analysis

Biochemical Properties

2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with several enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s bromine atom at the 6-position and the amino group at the 2-position contribute to its binding affinity and specificity towards these enzymes. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further stabilizing its binding to target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound has been found to affect metabolic flux and energy production, thereby impacting overall cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding can prevent substrate access and subsequent phosphorylation events, leading to altered cellular signaling. Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression are also mediated by this compound through its interaction with DNA-binding proteins and transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced cellular signaling and improved metabolic function. At higher doses, toxic or adverse effects can occur, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, this compound can affect metabolite levels, leading to changes in cellular energy production and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within cells is influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound reaches its intended sites of action, where it can interact with relevant biomolecules and modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-nitropyridine with potassium carbonate and a suitable amine under reflux conditions. This reaction forms the imidazo[4,5-b]pyridine core, which can then be brominated to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Properties

IUPAC Name

6-bromo-1H-imidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORQWQZKRKREQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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